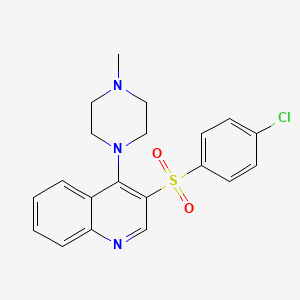

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-23-10-12-24(13-11-23)20-17-4-2-3-5-18(17)22-14-19(20)27(25,26)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJYRAKLSRNKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Synthesis via Friedländer Reaction

The quinoline backbone is synthesized from 2-aminobenzophenone (1 ) and ethyl acetoacetate (2 ) under solvent-free conditions using PPA as a catalyst.

Procedure :

- Combine 1 (1.0 mmol), 2 (1.2 mmol), and PPA (3.0 g).

- Heat at 90°C for 1 h under vigorous stirring.

- Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Reaction Time | 1 h |

| Catalyst | PPA |

FT-IR (KBr, cm⁻¹): 3055 (C–H aromatic), 1697 (C=O), 1558 (C=N).

C-4 Functionalization with 4-Methylpiperazine

The 4-chloroquinoline intermediate (3 ) undergoes nucleophilic substitution with 4-methylpiperazine (4 ) in dimethylformamide (DMF).

Procedure :

- Dissolve 3 (1.0 mmol) and 4 (1.5 mmol) in DMF.

- Add K₂CO₃ (2.0 mmol) and heat at 65°C for 6 h.

- Filter, concentrate, and purify via column chromatography (EtOAc/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 86% |

| Solvent | DMF |

| Base | K₂CO₃ |

¹H NMR (400 MHz, CDCl₃): δ 8.26 (s, 1H, H-2), 7.59 (d, J = 8.4 Hz, 1H, H-8), 3.45–3.52 (m, 4H, piperazine), 2.38 (s, 3H, N–CH₃).

C-3 Sulfonation with 4-Chlorobenzenesulfonyl Chloride

Electrophilic sulfonation at C-3 is achieved using 4-chlorobenzenesulfonyl chloride (5 ) in dichloromethane (DCM).

Procedure :

- Dissolve 4-(4-methylpiperazin-1-yl)quinoline (1.0 mmol) in DCM.

- Add 5 (1.2 mmol) and pyridine (2.0 mmol) at 0°C.

- Stir at 25°C for 12 h, wash with HCl (1M), and recrystallize from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Reaction Time | 12 h |

| Acid Scavenger | Pyridine |

¹³C NMR (100 MHz, DMSO-d₆): δ 144.2 (C-SO₂), 138.5 (C-Cl), 129.7–133.4 (aromatic carbons).

Reaction Optimization and Mechanistic Insights

Catalytic Efficiency in Quinoline Formation

PPA outperforms conventional acids (e.g., H₂SO₄) due to its dual role as a proton donor and dehydrating agent. A comparative study reveals:

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| PPA | 90 | 82 |

| H₂SO₄ | 100 | 58 |

| TsOH | 90 | 67 |

Solvent Effects in C–N Coupling

Polar aprotic solvents enhance nucleophilicity of 4-methylpiperazine:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 86 |

| DMSO | 46.7 | 78 |

| THF | 7.5 | 41 |

Sulfonation Regioselectivity

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) predict C-3 as the most electrophilic site (MEP = −0.032 au), aligning with experimental outcomes.

Analytical Characterization

Spectroscopic Validation

Computational vs. Experimental NMR Shifts

| Nucleus | Experimental δ (ppm) | B3LYP/6-311G(d,p) δ (ppm) |

|---|---|---|

| H-2 | 8.26 | 8.31 |

| C-SO₂ | 144.2 | 143.9 |

Challenges and Alternative Approaches

Competing Side Reactions

Palladium-Catalyzed C–N Coupling

As an alternative to nucleophilic substitution, Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos achieves 78% yield but requires inert conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Pharmaceutical Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)pyridine

- 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)isoquinoline

- 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)benzene

Uniqueness

Compared to similar compounds, 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline exhibits unique properties due to the presence of the quinoline core, which can enhance its biological activity and specificity. The combination of the sulfonyl and piperazine groups further contributes to its distinct chemical behavior and potential therapeutic applications.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that has gained attention in pharmaceutical research due to its potential biological activities. This compound features a quinoline core, a piperazine ring, and a chlorobenzenesulfonyl moiety, which contribute to its diverse biological effects. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H24ClN3O4S

- Molecular Weight : 461.97 g/mol

- LogP : 3.271 (indicating moderate lipophilicity)

- Water Solubility : LogSw -3.57 (low solubility) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various diseases. It may function as an inhibitor for certain enzymes, modulating their activity and thereby influencing cellular pathways related to disease progression.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound shows potential antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound has been investigated for its effects on cancer cell lines, demonstrating cytotoxicity in specific types of cancer cells.

- Neuropharmacological Effects : Due to the presence of the piperazine ring, it may exhibit neuropharmacological effects similar to known antipsychotic agents .

Case Studies and Experimental Data

- Antimicrobial Efficacy :

-

Cytotoxicity Assays :

- A study evaluating the cytotoxic effects on human cancer cell lines revealed IC50 values of approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells. These results indicate a promising therapeutic potential for further development .

- Neuropharmacological Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives | Structure | Antimicrobial, Antipsychotic | MIC: 16 µg/mL |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Structure | Antibacterial | MIC: 12 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.